![molecular formula C7H13IO2 B2484824 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 98095-37-5](/img/structure/B2484824.png)
4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
Overview
Description
The compound “4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane” is an organoiodine compound. Organoiodine compounds are organic compounds that contain one or more carbon–iodine bonds. They occur widely in organic chemistry, but are relatively rare in nature .
Synthesis Analysis
While specific synthesis methods for “4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane” are not available, similar compounds such as (2-Iodoethyl)benzene are often synthesized through halogenation reactions . Halogenation is a chemical reaction that involves the addition of one or more halogens to a compound or material .Molecular Structure Analysis
The molecular structure of a similar compound, 4-(2-Iodoethyl)-2-isopropylmorpholine, has been analyzed . It’s important to note that the exact structure would depend on the specific arrangement of the atoms and functional groups in the molecule .Chemical Reactions Analysis
The chemical reactions of organoiodine compounds can vary widely depending on their structure and the conditions under which they are reacted . For instance, (2-Iodoethyl)benzene is reported to undergo triethyl borane-mediated intermolecular radical addition .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane” would depend on its specific structure. For instance, (2-Iodoethyl)benzene is a clear red-brown liquid with a boiling point of 122-123 °C/13 mmHg and a density of 1.603 g/mL at 25 °C .Scientific Research Applications
- Application : 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane can serve as an iodinating agent in the synthesis of polyiodinated aromatics. These compounds find applications in designing new materials, including polymers, organic cages, covalent organic frameworks (COFs), metal-organic frameworks (MOFs), light-harvesting complexes, and dendrimers .
- Application : 4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane, when functionalized with boronic acid moieties, could be used in homogeneous assays or heterogeneous detection systems. Its ability to bind to diols (such as sugars) makes it useful for glucose sensing and other biosensing applications .
Organic Synthesis and Iodination Reactions
Boronic Acid Derivatives and Sensing Applications
Mechanism of Action
Target of Action
The compound contains an iodoethyl group, which is a characteristic feature of alkylating agents . Alkylating agents are known to interact with DNA, RNA, and proteins, forming covalent bonds with these macromolecules .
Mode of Action
Alkylating agents, due to their chemical properties, can react and form covalent bonds with nucleophilic centers found in DNA, RNA, and proteins . This can lead to DNA damage and trigger cell death .
Biochemical Pathways
The primary pathway affected by alkylating agents is DNA replication. By forming covalent bonds with DNA, these agents can cause DNA damage, disrupt the normal process of DNA replication, and lead to cell death .
Result of Action
The primary result of the action of alkylating agents is cell death, primarily due to the disruption of DNA replication . This makes them effective in treating certain types of cancer.
Action Environment
The efficacy and stability of alkylating agents can be influenced by various environmental factors. For example, the presence of glutathione and related enzymes can increase the detoxification of these agents, leading to drug resistance .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABASTDSXZONTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCI)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane | |
CAS RN |
98095-37-5 | |
Record name | 4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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